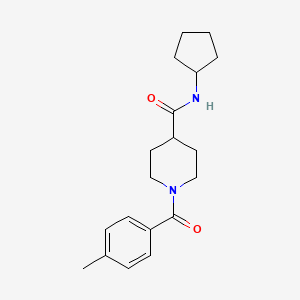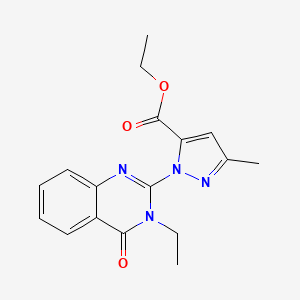![molecular formula C14H28N2 B5874369 N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
N-[2-(1-piperidinyl)ethyl]cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-piperidinyl)ethyl]cycloheptanamine, commonly known as PE7, is a chemical compound that belongs to the class of cycloheptamines. It is a highly potent and selective agonist of the sigma-1 receptor, which is a protein that is found in the endoplasmic reticulum of cells. PE7 has been extensively studied in recent years due to its potential applications in various fields, including scientific research.
Wirkmechanismus
PE7 selectively binds to the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling and protein folding. By binding to this receptor, PE7 can modulate the activity of various ion channels and enzymes, leading to a range of physiological effects.
Biochemical and Physiological Effects:
PE7 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, PE7 has been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
PE7 has several advantages for use in lab experiments. It is highly potent and selective, which makes it useful for studying the sigma-1 receptor and its various functions. Additionally, PE7 has been shown to have low toxicity, which makes it a safe compound to use in vitro and in vivo experiments. However, one limitation of PE7 is its high cost, which can limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research involving PE7. One area of interest is the potential use of PE7 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of PE7 and its effects on various cellular processes. Finally, the development of more cost-effective synthesis methods for PE7 could lead to its wider use in research.
Synthesemethoden
PE7 can be synthesized using several methods, including the reductive amination of cycloheptanone with 1-piperidinyl-2-nitroethane, followed by reduction with sodium borohydride. Another method involves the reaction of cycloheptanone with 1-(2-chloroethyl)piperidine, followed by reduction with lithium aluminum hydride. Both methods result in the formation of PE7 with high purity.
Wissenschaftliche Forschungsanwendungen
PE7 has been widely used in scientific research due to its unique properties and potential applications. It has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PE7 has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as arthritis.
Eigenschaften
IUPAC Name |
N-(2-piperidin-1-ylethyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-5-9-14(8-4-1)15-10-13-16-11-6-3-7-12-16/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLHSPBRORPHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)

![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)

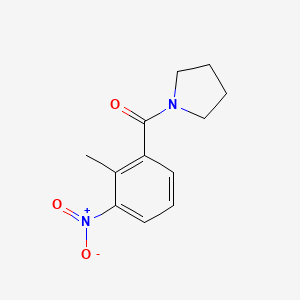
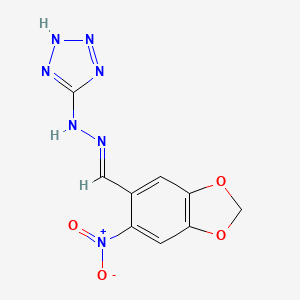
![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)

![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
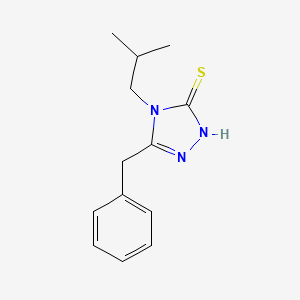
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
